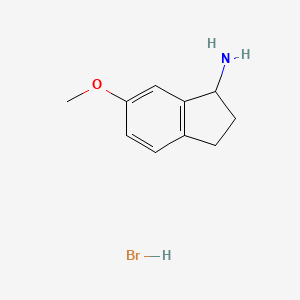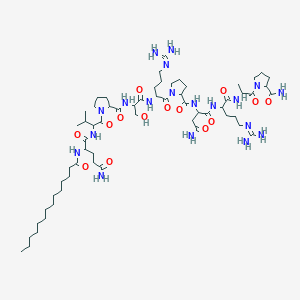
myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 is a synthetic peptide that has gained attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a myristoyl group attached to the N-terminal glutamine residue, which enhances its stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced at the N-terminal glutamine residue through an acylation reaction using myristic acid or its activated derivative.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically achieved through SPPS by incorporating different amino acids during the synthesis process.
Major Products Formed
Oxidation: Formation of sulfoxides and disulfides.
Reduction: Regeneration of thiol groups from disulfides.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based therapeutics.
作用机制
The mechanism of action of myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to proteins involved in cellular signaling, such as kinases and phosphatases, modulating their activity.
Pathways Involved: It can influence pathways related to cell growth, differentiation, and apoptosis by altering the phosphorylation status of key signaling molecules.
相似化合物的比较
Similar Compounds
Myristoyl-Gly-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2: Similar structure but with glycine instead of glutamine at the N-terminal.
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Gly-NH2: Similar structure but with glycine at the C-terminal instead of proline.
Uniqueness
Myristoyl-Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro-NH2 is unique due to the presence of the myristoyl group, which enhances its stability and bioavailability.
属性
分子式 |
C61H107N19O14 |
|---|---|
分子量 |
1330.6 g/mol |
IUPAC 名称 |
N-[1-[2-[[1-[[1-[2-[[4-amino-1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70) |
InChI 键 |
IFTSFTVOMZTNME-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
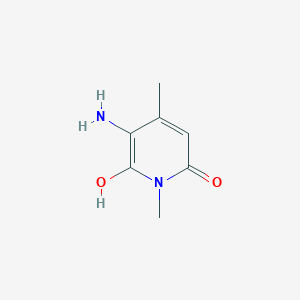
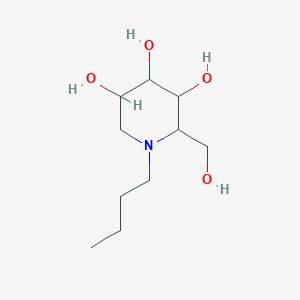
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
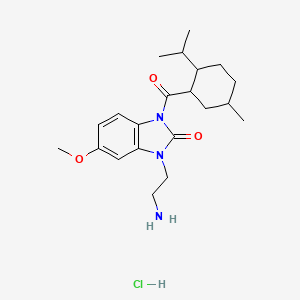
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
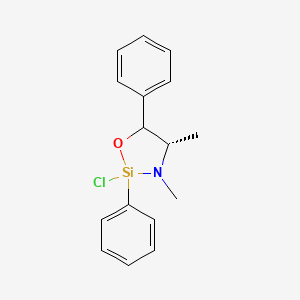
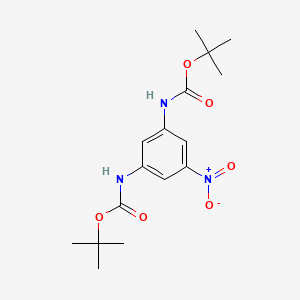
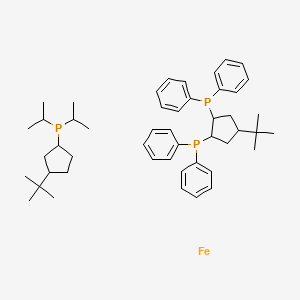
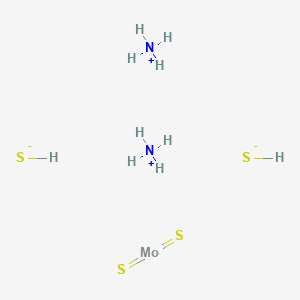
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
